molecular formula C8H6ClF3N2O B1414820 N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide CAS No. 766519-21-5

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1414820
CAS No.: 766519-21-5
M. Wt: 238.59 g/mol
InChI Key: ZXCOYCIWERPDIF-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroacetamide group attached to a 4-amino-2-chlorophenyl moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-amino-2-chlorophenol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-amino-2-chlorophenol+trifluoroacetic anhydrideThis compound\text{4-amino-2-chlorophenol} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 4-amino-2-chlorophenol+trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trifluoroacetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Biological Studies: The compound is used in biochemical assays to investigate enzyme interactions and inhibition mechanisms.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anticancer and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-chlorophenyl)benzamide
  • N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
  • 2-(4-aminophenyl)benzothiazole derivatives

Uniqueness

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct physicochemical properties and enhances its potential as a pharmacophore. This group can influence the compound’s solubility, stability, and binding interactions, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-5-3-4(13)1-2-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCOYCIWERPDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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